5-Amino-1-(3-chloroprop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Description

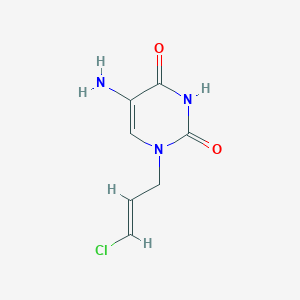

5-Amino-1-(3-chloroprop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a tetrahydropyrimidine dione derivative characterized by:

- A 5-amino substituent on the pyrimidine ring.

- A 3-chloropropenyl group (3-chloroprop-2-en-1-yl) at the N1 position.

The structural features of this compound—such as the electron-withdrawing chlorine atom and the unsaturated propenyl chain—may influence its reactivity, solubility, and biological interactions.

Properties

Molecular Formula |

C7H8ClN3O2 |

|---|---|

Molecular Weight |

201.61 g/mol |

IUPAC Name |

5-amino-1-[(E)-3-chloroprop-2-enyl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C7H8ClN3O2/c8-2-1-3-11-4-5(9)6(12)10-7(11)13/h1-2,4H,3,9H2,(H,10,12,13)/b2-1+ |

InChI Key |

WYMAKUYMCLIRPD-OWOJBTEDSA-N |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1C/C=C/Cl)N |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1CC=CCl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3-chloroprop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 5-amino-1,2,3,4-tetrahydropyrimidine-2,4-dione with 3-chloroprop-2-en-1-yl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3-chloroprop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chloropropenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can react with the chloropropenyl group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

5-Amino-1-(3-chloroprop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or ligand in biological studies to investigate enzyme interactions or receptor binding.

Industry: The compound can be utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-chloroprop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The amino and chloropropenyl groups can form hydrogen bonds or covalent interactions with target proteins or enzymes, modulating their activity. The tetrahydropyrimidine-dione core may also play a role in stabilizing these interactions and enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the tetrahydropyrimidine-2,4-dione core but differ in substituents, leading to variations in physicochemical and biological properties:

Structural Analogs and Their Key Features

Comparative Analysis

Substituent Effects on Reactivity and Solubility

- Chlorine vs. In contrast, the trifluoroethyl group in EN300-386:198 () significantly increases electron-withdrawing effects, enhancing metabolic stability but reducing solubility .

- Amino (NH₂) vs.

Biological Activity

5-Amino-1-(3-chloroprop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of 5-Amino-1-(3-chloroprop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is . The compound features a tetrahydropyrimidine core with an amino group and a chloropropenyl substituent. It can be synthesized through various methods including heterocyclization reactions involving starting materials such as bis(2-chloroprop-2-en-1-yl)sulfide and hydrazine derivatives .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to tetrahydropyrimidines. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of reactive oxygen species (ROS) leading to apoptosis in tumor cells. One study noted that certain derivatives increased superoxide dismutase activity while decreasing catalase levels, suggesting a ROS-mediated pathway for inducing cell death .

Antimicrobial Activity

The compound also exhibits antimicrobial properties . Research indicates that similar tetrahydropyrimidine derivatives have shown effectiveness against a range of bacterial strains. The presence of the amino group is crucial for enhancing the antimicrobial activity by facilitating interactions with microbial cell membranes.

Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of 5-amino derivatives on cancer cells:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).

- Findings : The compound demonstrated IC50 values in the micromolar range, indicating significant cytotoxicity. Mechanistic studies suggested that apoptosis was induced via mitochondrial pathways.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity:

- Microbial Strains : Escherichia coli, Staphylococcus aureus.

- Results : The compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Data Tables

| Biological Activity | Cell Line/Organism | IC50/MIC Values | Mechanism |

|---|---|---|---|

| Cytotoxicity | MCF-7 | 15 µM | Apoptosis via ROS |

| HeLa | 12 µM | Mitochondrial pathway | |

| Antimicrobial | E. coli | 32 µg/mL | Cell wall disruption |

| S. aureus | 28 µg/mL | Membrane integrity loss |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.